![molecular formula C16H11NO4 B2605180 2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate CAS No. 1157-93-3](/img/structure/B2605180.png)
2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromene ring system, a pyridine ring, and an acetate group. The “2-oxo” indicates a carbonyl group (C=O) at the 2-position of the chromene, and the “3-(pyridin-2-yl)” suggests a pyridine ring attached at the 3-position of the chromene .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chromene and pyridine rings, as well as the acetate and carbonyl groups. These functional groups could potentially undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromene and pyridine rings, for example, would likely make the compound aromatic and potentially planar. The acetate and carbonyl groups could influence the compound’s polarity .
Scientific Research Applications
Multicomponent Synthesis Under Microwave Irradiation
Researchers have developed a one-pot, multicomponent synthesis of pyridine derivatives using "3-acetyl-coumarin, aromatic aldehydes, malononitrile, and ammonium acetate in acetic acid" under microwave conditions. This method is notable for its short reaction times, high yields, and environmental friendliness (Zhou et al., 2009).
Antineoplastic Activity
A study on the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives revealed their potential as a new leading skeleton for antitumor activity studies. These compounds exhibited significant antineoplastic activity against various human tumor cell lines, highlighting their therapeutic potential (Gašparová et al., 2013).
Diastereoselective Access to Functionalized Compounds
The reaction of 2-oxo-2H-chromene-3-carbonitriles with dialkyl acetylenedicarboxylates and pyridines has been shown to produce benzopyrano[3,4-a]quinolizines under mild conditions. This synthesis route offers a diastereoselective approach to obtaining functionally diverse compounds (Esmaeili et al., 2017).
Eco-Friendly Synthesis of Indeno[1,2-b]pyridine Derivatives
An environmentally benign methodology was developed for synthesizing 2-(2-oxo-2H-chromen-3-yl)-4-aryl-indeno[1,2-b]pyridine-5-one derivatives. This method employs phthalimide-N-sulfonic acid as a catalyst, showcasing a green approach to chemical synthesis with the potential for high yields and minimal environmental impact (Sudhan et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-oxo-3-pyridin-2-ylchromen-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-6-5-11-8-13(14-4-2-3-7-17-14)16(19)21-15(11)9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKUKHMUQZYBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-3-(pyridin-2-yl)-2H-chromen-7-yl acetate |
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